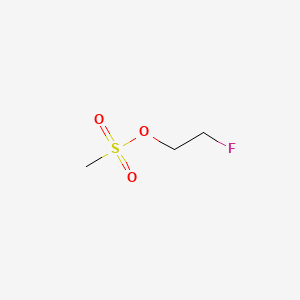

2-Fluoroethyl methanesulfonate

Description

Contextualization of Fluoroalkyl Methanesulfonates in Chemical Research

Fluoroalkyl methanesulfonates are a class of organic compounds that hold a significant position in chemical research, primarily due to the unique properties conferred by the fluorine atom and the utility of the methanesulfonate (B1217627) group. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netresearchgate.net Fluorine's high electronegativity creates a strong inductive effect, influencing the acidity, lipophilicity, and metabolic stability of the parent molecule. conicet.gov.ar These modifications are highly sought after in fields like medicinal chemistry and materials science. smolecule.comcymitquimica.com

The methanesulfonate (mesylate) portion of these molecules is an excellent leaving group in nucleophilic substitution reactions. researchgate.net This reactivity makes fluoroalkyl methanesulfonates valuable as fluoroalkylating agents—reagents that introduce a fluoroalkyl group into a substrate. researchgate.net This process is a direct and efficient method for synthesizing more complex organofluorine compounds. researchgate.net The combination of the reactive mesylate group and the property-modifying fluoroalkyl moiety makes these compounds versatile tools in synthetic chemistry.

Historical Development and Evolution of 2-Fluoroethyl Methanesulfonate Studies

The study of this compound and related compounds can be traced back to the mid-20th century. Early research in 1956 focused on the synthesis of various alkyl methanesulfonates to develop methods for preparing ω-fluoroalkyl compounds, which were needed for further study. cdnsciencepub.com

By the 1980s, the focus shifted towards potential therapeutic applications. A 1983 study described the preparation of 2-chloroethyl and 2-fluoroethyl sulfonates as part of an effort to develop new 2-haloethylating agents for cancer chemotherapy. researchgate.net Subsequent research in 1985 demonstrated that 2-fluoroethyl (methylsulfonyl)methanesulfonate showed high effectiveness against P388 leukemia cells in animal models, although it was found to be more toxic than similar compounds. nih.gov Further investigations in 1986 examined the effects of 2-haloethyl esters, including the 2-fluoroethyl variant, on the DNA of cultured cancer cells.

More recently, the evolution of its application has moved into the realm of radiochemistry. The isotopically labeled version, 2-[¹⁸F]fluoroethyl methanesulfonate, has been investigated as a reagent for synthesizing radiotracers for Positron Emission Tomography (PET) imaging. rsc.orgrsc.orgresearchgate.net Studies have compared its reactivity and efficacy as a fluoroethylating agent against other precursors, such as 2-[¹⁸F]fluoroethyl tosylate, for labeling molecules used in medical imaging. rsc.orgresearchgate.networktribe.com

Overview of Academic Research Significance and Interdisciplinary Relevance

The academic significance of this compound stems from its role as a versatile chemical reagent with broad interdisciplinary applications. Its fundamental importance lies in its chemical structure: a reactive alkylating agent capable of introducing the 2-fluoroethyl group into various molecules. researchgate.net

Its relevance extends across several scientific disciplines:

Organic Synthesis : It serves as a key intermediate and building block for creating more complex organic and organofluorine molecules. cdnsciencepub.com Its synthesis is typically achieved through the reaction of 2-fluoroethanol (B46154) with methanesulfonyl chloride. smolecule.comchemicalbook.comchemicalbook.com

Medicinal Chemistry : The compound and its derivatives have been explored as potential antineoplastic agents. researchgate.netnih.gov The ability of such compounds to act as alkylating agents allows them to interact with biological macromolecules. conicet.gov.ar The presence of the fluoroethyl group can enhance the pharmacological properties of a drug molecule. conicet.gov.ar

Radiochemistry and PET Imaging : The fluorine-18 (B77423) (¹⁸F) labeled analogue of this compound is a reagent used in the synthesis of PET radiopharmaceuticals. rsc.orgrsc.org PET is a powerful non-invasive imaging technique used extensively in oncology for tumor detection, grading, and monitoring treatment response. nih.govnih.govrsc.orgqscan.com.au The development of efficient labeling agents like 2-[¹⁸F]fluoroethyl methanesulfonate is crucial for advancing this diagnostic modality. rsc.org

Chemical and Physical Properties

The properties of this compound are well-documented in chemical literature and databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₃H₇FO₃S | nih.govnih.gov |

| Molecular Weight | 142.15 g/mol | nih.govnih.gov |

| Boiling Point | 242.9°C at 760 mmHg; 118-119°C at 12 Torr | chemicalbook.com |

| Density | 1.281 g/cm³ | |

| Physical Form | Liquid | sigmaaldrich.com |

| Canonical SMILES | CS(=O)(=O)OCCF | nih.gov |

| InChI Key | DLFIXPTUMHDGCB-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Synthesis and Reactions

The primary method for synthesizing this compound involves the esterification of 2-fluoroethanol.

| Reaction | Reagents | Conditions | Yield | Source(s) |

| Esterification | 2-Fluoroethanol, Methanesulfonyl chloride, Triethylamine (B128534) | Dichloromethane, 20-25°C, 16 hours | 90% | chemicalbook.com |

As a reactive alkylating agent, this compound participates in various nucleophilic substitution reactions. For example, it reacts with potassium thioacetate (B1230152) in acetonitrile (B52724) to form Thioacetic acid S-(2-fluoroethyl) ester, a precursor for other sulfur-containing fluorinated compounds. publish.csiro.au In radiochemistry, its ¹⁸F-labeled version is used to fluoroethylate phenols and other nucleophiles to create PET tracers. rsc.orgresearchgate.net

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Spectrum Type | Key Signals (δ) / Peaks (cm⁻¹) | Source(s) |

| ¹H NMR | (CDCl₃, 400.13 MHz): 4.62 (dt, J₁ = 46.7 Hz, J₂ = 5.5Hz, 2H), 3.83 (m, 2H), 2.44 (m, 2H) | publish.csiro.au |

| ¹³C{¹H} NMR | (CDCl₃, 100.62 MHz): 80.55 (d, J = 169.16), 61.63 (d, J = 3.91), 25.91 (d, J = 20.50) | publish.csiro.au |

| ¹⁹F{¹H} NMR | (CD₃CN, 376.50 MHz): -222.28 (s, -CH₂F) | publish.csiro.au |

| Infrared (IR) | νₘₐₓ (neat): 3026 (w), 2933 (w), 1736 (s), 1170 (m), 698 (s) cm⁻¹ | soton.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFIXPTUMHDGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196717 | |

| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-31-4 | |

| Record name | Ethanol, 2-fluoro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroethyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Advanced Synthetic Approaches and Process Enhancement

To overcome some of the limitations of classical batch synthesis, advanced methodologies such as microwave-assisted synthesis and continuous flow chemistry are being explored.

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture. anton-paar.com Unlike conventional heating where heat is transferred from an external source, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform internal heating. anton-paar.comresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. dergipark.org.trmdpi.com

The benefits of microwave-assisted synthesis include:

Faster Reaction Rates: The efficient "in-core" heating leads to a rapid increase in temperature, accelerating the reaction. anton-paar.com

Improved Yields: The short reaction times can minimize the formation of decomposition products. mdpi.com

Enhanced Efficiency: Rapid heating and cooling cycles allow for quicker optimization of reaction conditions. dergipark.org.tr

While specific documented applications for the microwave-assisted synthesis of 2-Fluoroethyl methanesulfonate (B1217627) are not prevalent, the principles are broadly applicable to this type of esterification, offering a promising route for process enhancement.

Continuous flow chemistry is an emerging technique that addresses challenges associated with scalability and safety in traditional batch reactions. mit.edu In a flow system, reactants are continuously pumped through a network of tubes or channels where they mix and react. flinders.edu.au The reaction temperature and pressure can be precisely controlled, and the small reaction volume at any given time enhances safety, particularly for highly exothermic or hazardous reactions.

Key advantages of continuous flow chemistry for syntheses like that of 2-Fluoroethyl methanesulfonate include:

Enhanced Safety: Small reactor volumes minimize the risk associated with exothermic events or handling hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior thermal control and efficient mixing. flinders.edu.au

Scalability: Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel), avoiding the complex challenges of scaling up batch reactors. mit.edu

Integration of Purification: In-line purification steps can be incorporated into the flow system, allowing for a streamlined process from reactants to a purified product. flinders.edu.au

Synthesis of Derivatized this compound Analogs

The core structure of this compound lends itself to various modifications, allowing for the introduction of different functional groups to modulate its chemical properties. The synthesis of halogenated and methylsulfonyl-substituted analogs are two such important derivatizations.

Halogenated Analogs (e.g., 2-Bromo-2-fluoroethyl Methanesulfonate)

A plausible pathway to 2-bromo-2-fluoroethyl methanesulfonate could involve the selective bromination of 2-fluoroethanol (B46154), followed by mesylation. The challenge in this approach lies in achieving regioselective bromination at the C-2 position.

| Compound Name | Molecular Formula | CAS Number |

| 2-Bromo-2-fluoroethyl methanesulfonate | C3H6BrFO2S | 2751610-91-8 |

| 2-Bromo-1-fluoroethane | C2H4BrF | 460-14-0 |

Synthesis of Methylsulfonyl-Substituted Analogs

The synthesis of methylsulfonyl-substituted analogs, such as 2-fluoroethyl (methylsulfonyl)methanesulfonate, has been successfully achieved. These compounds are typically prepared via the reaction of a sulfene (B1252967) intermediate with the corresponding alcohol. nih.gov The sulfene, in this case, is generated in situ from methanesulfonyl chloride in the presence of a base.

A representative synthesis for a related compound, 2-chloroethyl (methylsulfonyl)methanesulfonate, provides a detailed experimental framework. nih.govrsc.org This procedure involves the slow addition of methanesulfonyl chloride to a cooled solution of triethylamine (B128534) in acetonitrile (B52724) to form the sulfene intermediate. Subsequently, 2-chloroethanol (B45725) is added to the reaction mixture. The product is then isolated and purified. A similar strategy can be employed for the synthesis of 2-fluoroethyl (methylsulfonyl)methanesulfonate by substituting 2-chloroethanol with 2-fluoroethanol.

| Compound Name | Molecular Formula | Starting Material | Reagent |

| 2-Fluoroethyl (methylsulfonyl)methanesulfonate | C4H9FO5S2 | 2-Fluoroethanol | Methanesulfonyl chloride, Triethylamine |

| 2-Chloroethyl (methylsulfonyl)methanesulfonate | C4H9ClO5S2 | 2-Chloroethanol | Methanesulfonyl chloride, Triethylamine |

Purification and Methodologies for Synthetic Products

The purification of the synthesized this compound analogs is crucial to obtain products of high purity for subsequent applications. Common purification techniques employed include column chromatography and recrystallization.

For instance, in the synthesis of 2-bromo-1-[18F]fluoroethane, the crude product is purified using a combination of solid-phase extraction cartridges, such as a LiChrolute EN-cartridge followed by an AluminaB-cartridge. nih.gov This method effectively removes unreacted starting materials and byproducts.

In the case of 2-chloroethyl (methylsulfonyl)methanesulfonate, the purification process involves a liquid-liquid extraction followed by recrystallization. The crude product is dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities. The final purification is achieved by recrystallizing the solid product from a suitable solvent system, such as a mixture of methylene (B1212753) chloride and cyclohexane.

The characterization of the purified products is typically performed using a variety of analytical techniques to confirm their identity and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the elemental composition of the compound.

These analytical methods provide comprehensive information about the synthesized analogs, ensuring their structural integrity and purity.

Mechanistic Studies of Reactivity

Comparative Reactivity Profiling

To better understand the chemical behavior of 2-Fluoroethyl methanesulfonate (B1217627), it is useful to compare its reactivity with related compounds that possess different leaving groups.

2-Fluoroethyl trifluoromethanesulfonate (B1224126), or 2-fluoroethyl triflate, is an analogue of 2-Fluoroethyl methanesulfonate where the leaving group is trifluoromethanesulfonate (triflate). The triflate group is one of the best known leaving groups in organic chemistry. pitt.edu Its exceptional leaving group ability stems from the strong inductive effect of the three fluorine atoms, which further stabilizes the resulting triflate anion through electron withdrawal. nih.gov This makes the triflate anion an even weaker base and more stable species than the mesylate anion. nih.gov

Consequently, 2-Fluoroethyl trifluoromethanesulfonate is expected to be significantly more reactive towards nucleophilic substitution than this compound. The C-O bond is more polarized and weakens more readily, leading to a lower activation energy for the substitution reaction.

When comparing this compound with 2-Fluoroethyl bromide, the primary difference lies in the nature of the leaving group: a mesylate versus a bromide ion. As previously discussed, the mesylate group is a superior leaving group compared to bromide. The conjugate acid of the mesylate anion (methanesulfonic acid) is a much stronger acid than hydrobromic acid (HBr), meaning the mesylate anion is a more stable, weaker base than the bromide ion. purechemistry.org

This difference in leaving group ability translates directly to reaction rates. Nucleophilic substitution reactions will proceed significantly faster with this compound than with 2-Fluoroethyl bromide under identical conditions.

| Leaving Group | Compound | Relative Reactivity (Approximate) |

|---|---|---|

| Trifluoromethanesulfonate (Triflate) | 2-Fluoroethyl trifluoromethanesulfonate | Very High |

| Methanesulfonate (Mesylate) | This compound | High |

| Bromide | 2-Fluoroethyl bromide | Moderate |

| Chloride | 2-Fluoroethyl chloride | Low |

Reactivity Studies against 2-Fluoroethyl Tosylate

In the field of radiochemistry, particularly for the synthesis of PET (Positron Emission Tomography) radiotracers, various fluoroethylating agents are utilized. The reactivity of these agents is a critical factor in the efficiency of radiolabeling reactions. Comparative studies have been conducted to evaluate the performance of different leaving groups on the 2-fluoroethyl moiety.

One such comparison involves this compound (2-FEM) and 2-Fluoroethyl tosylate (2-FETs). The tosylate group is generally considered a better leaving group than the mesylate group, which influences the rate of nucleophilic substitution. In a direct comparison of the [¹⁸F]fluoroethylation of phenol (B47542), 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs) demonstrated higher reactivity and provided a better radiochemical yield (RCY) than 2-[¹⁸F]fluoroethyl methanesulfonate. rsc.org

| Reagent | Substrate | Radiochemical Yield (RCY) | Reference |

| 2-[¹⁸F]Fluoroethyl Tosylate | Phenol | 51% | rsc.org |

| 2-[¹⁸F]Fluoroethyl Methanesulfonate | Phenol | Lower than 51% | rsc.org |

| 2-[¹⁸F]Fluoroethyl Bromide | Phenol | Lower than 51% | rsc.org |

This table illustrates the comparative reactivity of different 2-[¹⁸F]fluoroethylating agents in the reaction with phenol, highlighting the superior performance of the tosylate variant.

Electrophilic Characteristics and Alkylating Capacity

This compound is characterized as a potent electrophile and an efficient alkylating agent. Its structure features a good leaving group, the methanesulfonate (mesylate) anion, attached to an ethyl group which is activated by the presence of a fluorine atom. The strong electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbon atom to which the mesylate group is attached, making it highly susceptible to nucleophilic attack.

This compound serves as a 2-fluoroethylating agent, capable of transferring a 2-fluoroethyl group to various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. This alkylating capacity is fundamental to its application in organic synthesis and, notably, in the preparation of PET radiotracers where the 2-[¹⁸F]fluoroethyl group is incorporated into biologically active molecules. rsc.org The methanesulfonate is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophilic substrates.

Intramolecular Cyclization and C-F Bond Cleavage Dynamics

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its cleavage a significant challenge. nih.gov However, under specific structural conditions, intramolecular reactions can facilitate the cleavage of this robust bond. In molecules containing both a fluorine atom and a suitably positioned internal nucleophile, an intramolecular SN2 reaction can occur, leading to cyclization and defluorination.

Studies on alkyl fluorides have shown that intramolecular defluorinative cyclization is influenced by several factors, including the nature of the attacking nucleophile (e.g., O- and N-nucleophiles), the size of the ring being formed, and the conformational rigidity of the precursor molecule. documentsdelivered.com This process involves the internal nucleophile attacking the carbon atom bearing the fluorine, displacing the fluoride (B91410) ion and forming a cyclic product. Such intramolecular pathways are often more favorable than their intermolecular counterparts, which are typically difficult to achieve under similar conditions. documentsdelivered.com While this general mechanism has been studied for alkyl fluorides, the specific dynamics for this compound would involve a competing reaction where the excellent methanesulfonate leaving group is displaced instead. However, the principle of intramolecular attack on the C-F bond remains a relevant area of mechanistic investigation.

Characterization of Side Reactions and Byproduct Formation

The synthesis and subsequent reactions of 2-fluoroethyl sulfonates are not always perfectly selective and can be accompanied by the formation of side products. Research into the closely related compound, 2-[¹⁸F]fluoroethyl tosylate, has identified key byproducts that can arise, and similar pathways are expected for the methanesulfonate analogue due to their chemical similarities.

The primary side reactions observed are elimination (E2) and hydrolysis.

Elimination: In the presence of a base, an E2 reaction can occur, leading to the formation of vinyl fluoride, a volatile byproduct.

Hydrolysis: Reaction with residual water can lead to the hydrolysis of the sulfonate ester, yielding 2-fluoroethanol (B46154).

Studies conducted on the synthesis of 2-[¹⁸F]fluoroethyl tosylate have confirmed the formation of [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol as volatile radioactive impurities. nih.govnih.govrug.nl The formation of these byproducts is sensitive to reaction conditions. It has been demonstrated that temperature, reaction time, and the molar ratio of base to the precursor are critical variables that influence the yields of these side products. nih.govnih.govrug.nl Optimizing these parameters is crucial to maximize the yield of the desired 2-fluoroethylated product and minimize the formation of volatile and potentially contaminating byproducts. nih.govrug.nl

| Byproduct | Formation Pathway | Influencing Factors |

| Vinyl Fluoride | E2 Elimination | Temperature, Time, Base-to-Precursor Ratio |

| 2-Fluoroethanol | Hydrolysis | Presence of Water, Temperature, Time |

This table summarizes the main byproducts formed during reactions involving 2-fluoroethyl sulfonates, their formation mechanisms, and the key factors that control their generation.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Multistep Synthesis

2-Fluoroethyl methanesulfonate (B1217627) serves as a valuable building block in multistep organic synthesis, primarily functioning as a source of the 2-fluoroethyl group. Its utility stems from the presence of the methanesulfonate (mesylate) group, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the efficient transfer of the 2-fluoroethyl moiety to a wide range of nucleophiles, thereby constructing more complex molecules.

In synthetic strategies, the introduction of a fluoroalkyl group can significantly alter the properties of a molecule. The 2-fluoroethyl group, in particular, can be used to enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity. While direct examples of multi-step syntheses utilizing 2-fluoroethyl methanesulfonate are not extensively detailed in readily available literature, its application can be inferred from the widespread use of analogous fluoroalkylating agents like 2-[¹⁸F]fluoroethyl tosylate in the synthesis of PET imaging agents. rsc.orgnih.gov In these syntheses, the fluoroethylating agent is a key component in the final steps to introduce the fluorine-containing group.

The general approach involves the reaction of this compound with a nucleophilic substrate, such as an alcohol, amine, or thiol, often in the presence of a base. This reaction forms a new carbon-nucleophile bond, incorporating the 2-fluoroethyl group into the target molecule. The versatility of this building block is further demonstrated by its compatibility with a variety of functional groups, allowing for its integration into complex synthetic pathways.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Analogs

| Nucleophile | Product Type | Significance |

| Phenol (B47542) | Fluoroethyl ether | Introduction of a metabolically stable ether linkage. |

| Amine | Fluoroethyl amine | Formation of key intermediates for pharmaceuticals. |

| Thiol | Fluoroethyl thioether | Creation of sulfur-containing analogs of bioactive molecules. |

| Carboxylate | Fluoroethyl ester | Modification of polarity and reactivity. |

Introduction of Fluoroethyl Moieties into Complex Organic Frameworks

The introduction of fluoroethyl groups into complex organic frameworks, such as metal-organic frameworks (MOFs), is an area of growing interest due to the unique properties conferred by fluorine. rsc.orgnih.gov Fluorination of MOFs can enhance their chemical stability, modify their porosity, and introduce specific binding sites for guest molecules. While the direct use of this compound for the post-synthetic modification of MOFs is an emerging area, the principles of fluoroalkylation are well-established.

Furthermore, the incorporation of fluoroethyl groups can influence the electronic properties of the organic linkers, potentially tuning the photophysical or catalytic properties of the MOF. Research into fluorinated MOFs has shown that the presence of fluorine can lead to materials with exceptional adsorption capacities for fluorocarbons and chlorofluorocarbons (CFCs). researchgate.net

Derivatization Reactions for Functional Group Transformation

This compound is a key reagent for functional group transformations, specifically for the introduction of the 2-fluoroethyl group via nucleophilic substitution. solubilityofthings.com The methanesulfonate portion of the molecule is an excellent leaving group, making the ethyl carbon susceptible to attack by a wide range of nucleophiles. This reaction effectively transforms the nucleophilic functional group by attaching a 2-fluoroethyl moiety.

For example, an alcohol (R-OH) can be converted into a 2-fluoroethyl ether (R-O-CH₂CH₂F). This transformation changes the properties of the original molecule, such as its polarity, boiling point, and reactivity. Similarly, primary and secondary amines can be alkylated to form the corresponding N-(2-fluoroethyl)amines. These transformations are fundamental in medicinal chemistry for modifying the structure of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

The derivatization of methanesulfonates is also a technique used in analytical chemistry. mdpi.comnih.govresearchgate.netnih.gov For instance, the reaction of a methanesulfonate with a chromophoric or fluorophoric nucleophile can be used to create a derivative that is more easily detected by techniques such as HPLC-UV or fluorescence spectroscopy. This approach is valuable for the quantification of trace amounts of methanesulfonates in various matrices.

Table 2: Functional Group Transformations using this compound

| Starting Functional Group | Reagent | Resulting Functional Group |

| Alcohol (-OH) | This compound, Base | 2-Fluoroethyl ether (-OCH₂CH₂F) |

| Amine (-NH₂) | This compound, Base | N-(2-fluoroethyl)amine (-NHCH₂CH₂F) |

| Thiol (-SH) | This compound, Base | 2-Fluoroethyl thioether (-SCH₂CH₂F) |

| Carboxylic acid (-COOH) | This compound, Base | 2-Fluoroethyl ester (-COOCH₂CH₂F) |

Precursor Role in the Synthesis of Biologically Active Molecules

This compound and its analogs have been investigated for their potential as precursors in the synthesis of biologically active molecules. mdpi.com The introduction of a 2-fluoroethyl group can have a profound impact on the biological activity of a compound. For instance, 2-fluoroethyl (methylsulfonyl)methanesulfonate has demonstrated high effectiveness against P388 leukemia cells in vivo, although it was found to be more toxic than its chloroethyl analog. nih.gov

The primary application in this area is in the field of radiochemistry, specifically for the synthesis of positron emission tomography (PET) tracers. The fluorine-18 (B77423) labeled version, 2-[¹⁸F]fluoroethyl methanesulfonate (or more commonly, the tosylate analog), is widely used to introduce the ¹⁸F isotope into molecules for PET imaging. rsc.orgnih.govnih.gov This allows for the non-invasive visualization and quantification of biological processes in vivo. The synthesis of these radiotracers often involves the reaction of the fluoroethylating agent with a precursor molecule that has a high affinity for a specific biological target, such as a receptor or an enzyme.

The ability to incorporate a fluoroethyl group has been exploited in the development of various radiopharmaceuticals for oncology, neurology, and cardiology. nih.gov The presence of the fluorine atom generally does not significantly alter the biological activity of the parent molecule, allowing it to serve as an effective imaging agent.

Stereoselective Transformations and Chiral Auxiliary Development

While there is limited direct evidence of this compound being used in the development of novel chiral auxiliaries, its reactivity profile allows for its potential application in stereoselective transformations. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

In principle, this compound could be reacted with a chiral nucleophile, such as a chiral alcohol or amine, to generate a molecule with a defined stereochemistry. This new chiral molecule could then be used as a substrate in a subsequent reaction, where the stereocenter influences the formation of new stereocenters. After the desired stereoselective transformation, the 2-fluoroethyl group could potentially be cleaved or modified.

The development of new chiral auxiliaries is an ongoing area of research in organic synthesis. Sulfur-containing chiral auxiliaries, for example, have shown considerable utility in a range of asymmetric reactions. scielo.org.mx Although not a chiral auxiliary itself, this compound could be a component in the synthesis of such auxiliaries. The introduction of a fluoroalkyl group into a chiral auxiliary could modify its steric and electronic properties, potentially leading to improved diastereoselectivity in asymmetric reactions.

Radiochemical Research and Positron Emission Tomography Pet

¹⁸F-Radiolabeling Strategies

The versatility of 2-[¹⁸F]fluoroethyl methanesulfonate (B1217627) and its analogs, like 2-[¹⁸F]fluoroethyl tosylate, stems from well-established nucleophilic substitution chemistry, allowing for its preparation from readily available precursors and its subsequent application as a potent fluoroalkylating agent. rsc.org

The synthesis of 2-[¹⁸F]fluoroethyl methanesulfonate is typically achieved through a nucleophilic substitution (Sₙ2) reaction. nih.govrsc.org This process involves the reaction of a high specific activity, no-carrier-added [¹⁸F]fluoride ion with a suitable precursor molecule. acs.org A common precursor strategy utilizes molecules containing two leaving groups, such as 1,2-ethylene glycol bis-sulfonates (e.g., bis-mesylate or bis-tosylate).

In this reaction, the anhydrous [¹⁸F]fluoride, activated by a phase transfer catalyst, displaces one of the methanesulfonate groups to yield the desired 2-[¹⁸F]fluoroethyl methanesulfonate. The remaining methanesulfonate group serves as the reactive site for subsequent conjugation reactions. This Sₙ2 mechanism is crucial for producing the radiotracer with high molar activity, as it avoids isotopic dilution that can occur in other labeling pathways. nih.govrsc.org The choice of precursor is critical, and sulfonate esters are widely utilized due to their excellent leaving group properties, facilitating efficient displacement by the relatively poor nucleophile, fluoride (B91410). ucla.edu

Once synthesized, 2-[¹⁸F]fluoroethyl methanesulfonate acts as a prosthetic group, a small radiolabeled molecule that can be attached to a larger target molecule, such as a peptide, protein, or drug candidate. nih.govncl.ac.uk This indirect labeling approach is essential when direct fluorination of the target molecule is not feasible due to its chemical instability or the lack of an appropriate site for fluorination. nih.gov

The utility of 2-[¹⁸F]fluoroethyl methanesulfonate lies in its ability to undergo a second nucleophilic substitution reaction. The methanesulfonate moiety is an excellent leaving group, making the ethyl group susceptible to attack by nucleophiles like amines, thiols, or phenols present on the target molecule. This process, known as ¹⁸F-fluoroethylation, forms a stable covalent bond, thereby incorporating the ¹⁸F label into the final radiotracer. iaea.org This method has been successfully employed in the synthesis of various PET radiotracers, including those for imaging the dopaminergic system, such as ¹⁸F-FESP (3-(2'-[¹⁸F]fluoroethyl)spiperone), where precursors were reacted with ¹⁸F-fluoroethylating agents. iaea.org The choice of a prosthetic group is a critical consideration in radiotracer development, as it can influence the biological properties of the final labeled molecule. acs.org

Optimization of Radiochemical Yield and Purity

Maximizing the radiochemical yield (RCY) and ensuring high radiochemical purity are paramount for the successful production of PET radiotracers for clinical and preclinical use. iaea.org Research has focused on optimizing several key parameters in the synthesis and application of 2-[¹⁸F]fluoroethyl methanesulfonate and its analogs.

The efficiency of nucleophilic ¹⁸F-fluorination is highly dependent on the reaction environment. The process typically requires polar aprotic solvents, such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion of the fluoride salt without strongly solvating the fluoride anion itself, thus preserving its nucleophilicity. mdpi.com

Phase transfer catalysis (PTC) is essential for solubilizing the inorganic [¹⁸F]fluoride salt in the organic reaction medium and for activating the fluoride anion. magtech.com.cnmdpi.com The most common PTC system involves a combination of potassium carbonate (K₂CO₃) and a cryptand, Kryptofix 2.2.2 (K₂.₂.₂.). mdpi.com The K₂.₂.₂. encapsulates the potassium ion (K⁺), creating a "naked," highly reactive fluoride anion. Tetrabutylammonium (TBA) salts are also effective phase transfer catalysts. researchgate.net The choice of solvent and PTC can significantly influence reaction rates and the formation of byproducts. For instance, studies have shown that the selection of the PTC anion can noticeably affect catalytic activity. mdpi.com In some protocols, avoiding the complete evaporation of solvents (azeotropic drying) has been shown to increase RCY by minimizing the loss of radioactivity on the reaction vessel walls. mdpi.com

| Solvent | Phase Transfer Catalyst (PTC) | Typical Base | Key Observation |

|---|---|---|---|

| Acetonitrile (MeCN) | Kryptofix 2.2.2 (K2.2.2) | K₂CO₃ | Standard system providing good solubility and reactivity for the [K⊂K2.2.2]⁺[¹⁸F]F⁻ complex. mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Tetrabutylammonium (TBA) salts | TBAHCO₃ | Higher boiling point allows for higher reaction temperatures; can improve yields for less reactive precursors. mdpi.com |

| t-Butanol | Kryptofix 2.2.2 (K2.2.2) | K₂CO₃ | A polar protic solvent that has been used successfully in some nucleophilic substitutions. acs.org |

| Acetonitrile/Water | Tetrabutylammonium dihydrogen phosphate (B84403) (Bu₄NH₂PO₄) | - | Allows for elution from ion-exchange cartridges without complete drying, simplifying the process. mdpi.com |

Reaction kinetics, influenced by temperature and duration, are critical variables in radiosynthesis. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts or cause the degradation of sensitive precursors. nih.govresearchgate.net For the synthesis of 2-[¹⁸F]fluoroethyl sulfonate esters, reaction temperatures are often optimized in the range of 80-130°C. nih.govmdpi.comresearchgate.net

For example, in a common synthesis of 2-[¹⁸F]fluoroethyl tosylate, a reaction time of 15 minutes at 130°C was initially used. nih.gov However, kinetic optimization studies revealed that such conditions could lead to the formation of volatile radioactive impurities like [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol. nih.gov Subsequent investigations aim to find a balance that maximizes the yield of the desired product while minimizing impurity formation within the time constraints imposed by the 109.7-minute half-life of ¹⁸F. bohrium.com Automated synthesis modules often employ precisely controlled heating and cooling cycles to ensure reproducibility. mdpi.com

| Temperature (°C) | Time (min) | Observation | Reference |

|---|---|---|---|

| 130 | 15 | Effective for synthesis but can lead to the formation of volatile radioactive side-products. | nih.gov |

| 100 | 10-12 | Commonly used in automated syntheses for both the formation of the fluoroethylating agent and its subsequent reaction. | mdpi.comresearchgate.net |

| 80 | 12 | Used for subsequent deprotection steps in multi-step syntheses to avoid degradation of the product. | mdpi.comresearchgate.net |

| Room Temperature | 10 | Sufficient for certain highly reactive precursors, such as N-difluoromethyltriazolium triflate, to generate fluoroform. | nih.gov |

The concentration of the labeling precursor has a direct impact on the radiochemical yield and the molar activity of the final product. nih.gov A sufficiently high precursor concentration is necessary to ensure that the limited amount of [¹⁸F]fluoride (typically in the picomolar range) reacts efficiently. nih.gov However, using a large excess of precursor can complicate the purification process, making it difficult to separate the desired ¹⁸F-labeled product from the unreacted starting material. nih.gov

Optimization studies aim to identify the minimum amount of precursor required to achieve a high radiochemical yield, which in turn helps to maximize the molar activity (the ratio of radioactivity to the total moles of the compound). nih.gov For example, in the development of some radiotracers, precursor amounts are systematically varied to find the optimal balance. In one study, optimizing the synthesis of an opioid receptor PET ligand involved reducing the amount of base, which is related to precursor stability and reaction efficiency, leading to a decay-corrected RCY of 44.5 ± 10.6%. mdpi.comresearchgate.net High molar activity is particularly crucial for receptor-based imaging, where the number of target sites in the body is low. acs.org

Comparative Analysis with Other ¹⁸F-Fluoroalkylating Reagents

[¹⁸F]2-Fluoroethyl tosylate ([¹⁸F]FETs) is a widely utilized reagent in ¹⁸F-fluoroethylation reactions due to its high reactivity with a variety of nucleophiles, including phenolic, thiophenolic, carboxylic, and amine functionalities. rsc.org Both methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) are excellent leaving groups in nucleophilic substitution reactions because the negative charge on the leaving oxygen is stabilized through resonance. libretexts.orglibretexts.org In general, their leaving group abilities are considered to be roughly equivalent. libretexts.orglibretexts.org

A key advantage of sulfonate esters like [¹⁸F]FETs and [¹⁸F]2-fluoroethyl methanesulfonate over their halide counterparts is their lower volatility. nih.gov This characteristic is particularly beneficial for automated synthesis systems, as it reduces the risk of radioactive contamination of the synthesis module and the surrounding environment. nih.gov While direct comparative studies on the radiolabeling efficiency of [¹⁸F]this compound and [¹⁸F]FETs are not extensively detailed in the available literature, the similar electronic properties of the methanesulfonyl and p-toluenesulfonyl groups suggest that their reactivity profiles in ¹⁸F-fluoroethylation reactions would be comparable under similar conditions.

One study reported on the use of O-mesyl glycolate (B3277807) ethyl ester and O-tosyl glycolate ethyl ester in nucleophilic substitution reactions with Bu₄N¹⁸F. The radiochemical yields were high for both, with the mesylate precursor yielding 77% and the tosylate precursor yielding 63%, suggesting a slightly higher reactivity for the mesylate in this specific application. nih.gov

[¹⁸F]2-Fluoroethyl bromide ([¹⁸F]FEBr) is another frequently used reagent for ¹⁸F-fluoroethylation. vu.nl A primary difference between [¹⁸F]FEBr and sulfonate esters like [¹⁸F]this compound lies in their volatility. [¹⁸F]FEBr is significantly more volatile, which can be advantageous for purification by distillation. vu.nlsemanticscholar.org However, this higher volatility also poses a greater challenge in terms of handling and containment within automated synthesis modules to prevent radioactive contamination. nih.gov

In terms of reactivity, bromide is a good leaving group, but generally considered less effective than sulfonate esters like tosylate and methanesulfonate in nucleophilic substitution reactions. This suggests that [¹⁸F]this compound may offer higher radiolabeling yields or allow for milder reaction conditions compared to [¹⁸F]FEBr in certain applications.

Specific activity, defined as the amount of radioactivity per unit mass of a compound, is a critical parameter in the design and application of PET radiotracers. acs.orgnih.gov High specific activity is particularly important when imaging targets with low receptor densities, as it allows for the administration of a low mass of the radiotracer, thereby minimizing the potential for pharmacological effects and receptor saturation. acs.orgnih.gov

The specific activity of ¹⁸F-labeled compounds is primarily influenced by the amount of non-radioactive fluorine-19 present in the final product. acs.orgnih.gov When using nucleophilic [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, high specific activities in the range of 10² GBq/μmol can be achieved. acs.orgnih.gov The choice of the fluoroethylating agent's leaving group (methanesulfonate, tosylate, or bromide) does not inherently affect the initial specific activity of the [¹⁸F]fluoride. However, the efficiency of the radiolabeling reaction and the subsequent purification process can impact the final specific activity of the radiotracer. Inefficient reactions may require higher amounts of the precursor, which can introduce more non-radioactive impurities that are difficult to separate from the final product.

Development of Automated Synthesis Modules for Radiopharmaceutical Production

The routine production of PET radiopharmaceuticals necessitates the use of automated synthesis modules to ensure reproducibility, high yields, and radiation safety. uni-mainz.denih.gov Several commercial and custom-built automated synthesis platforms are available, such as the GE TRACERlab series and Trasis AllInOne. uni-mainz.dersc.orgmdpi.com These modules are capable of performing the multi-step processes involved in radiotracer synthesis, including the trapping and elution of [¹⁸F]fluoride, the radiolabeling reaction, purification, and formulation of the final product. uni-mainz.demdpi.comfz-juelich.de

While many published automated synthesis procedures focus on the use of [¹⁸F]FETs, these systems can be readily adapted for the use of [¹⁸F]this compound. uni-mainz.de The lower volatility of sulfonate esters compared to halide reagents makes them particularly well-suited for automation. nih.gov The development of automated procedures for [¹⁸F]fluoroalkylating agents allows for the reliable and efficient production of a wide variety of ¹⁸F-labeled radiopharmaceuticals for both preclinical research and clinical applications. uni-mainz.denih.govrsc.org

Design and Evaluation of Novel ¹⁸F-Radiotracers for PET Imaging

The development of novel PET radiotracers is a dynamic area of research aimed at visualizing and quantifying a wide range of biological processes in vivo. The ¹⁸F-fluoroethyl group is a popular choice for modifying molecules to create new radiotracers due to the favorable properties of fluorine-18 (B77423), including its relatively long half-life (109.8 minutes) and low positron energy, which results in high-resolution images. bohrium.com

O-[¹⁸F]Fluoroethylation is a common strategy for labeling molecules that contain a hydroxyl group, particularly phenols. The reaction involves the nucleophilic attack of the deprotonated hydroxyl group on the ¹⁸F-fluoroethylating agent. While [¹⁸F]FETs is frequently used for this purpose, [¹⁸F]this compound can serve as an effective alternative.

One study demonstrated the efficient O-[¹⁸F]fluoroethylation of a phenolic precursor using [¹⁸F]2-fluoroethyl brosylate, another sulfonate ester with similar reactivity to the methanesulfonate and tosylate analogues. nih.gov In this work, the purified [¹⁸F]2-fluoroethyl brosylate was reacted with the phenolic precursor in DMF to produce the desired radiotracer in a 21% radiochemical yield. nih.gov Another example includes the reaction of freshly prepared 2-[¹⁸F]fluoroethyl tosylate with a phenol (B47542) in the presence of cesium carbonate in DMSO at 110 °C, resulting in the desired O-[¹⁸F]fluoroethylated product with a radiochemical yield of 7%. nih.gov Given the comparable reactivity of the methanesulfonate leaving group, similar synthetic strategies and outcomes can be expected when using [¹⁸F]this compound for the O-[¹⁸F]fluoroethylation of phenolic precursors.

Interactive Data Table: Comparison of ¹⁸F-Fluoroethylating Reagents

| Property | [¹⁸F]this compound | [¹⁸F]2-Fluoroethyl tosylate ([¹⁸F]FETs) | [¹⁸F]2-Fluoroethyl Bromide ([¹⁸F]FEBr) |

| Leaving Group | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) | Bromide |

| Leaving Group Ability | Excellent | Excellent | Good |

| Volatility | Low | Low | High |

| Suitability for Automation | High | High | Moderate |

| Primary Reference(s) | libretexts.orglibretexts.org | rsc.orglibretexts.orglibretexts.orgnih.gov | vu.nlsemanticscholar.org |

N-[¹⁸F]Fluoroethylation Applications

N-[¹⁸F]Fluoroethylation is a widely acknowledged method for radiolabeling that involves attaching an [¹⁸F]fluoroethyl group to a target molecule. rsc.org Reagents like 2-[¹⁸F]fluoroethyl tosylate are preferred for this role due to their high reactivity with nucleophilic functional groups such as phenols, thiophenols, and amines. rsc.orgnih.gov This reactivity allows for the efficient synthesis of a diverse range of PET radiopharmaceuticals. nih.gov

The process typically involves a two-step reaction. First, cyclotron-produced [¹⁸F]fluoride is used to synthesize the [¹⁸F]fluoroethylating agent itself. Second, this agent is reacted with a suitable precursor of the target molecule. mdpi.com For example, the radiosynthesis of the dopamine (B1211576) antagonist spiperone (B1681076) and its derivatives has been achieved using this approach. nih.gov Similarly, [¹⁸F]fluorocholine, a tracer used for imaging certain cancers, can be produced by reacting dimethylethanolamine with an [¹⁸F]fluoroalkyl agent. nih.gov

Recent advancements have focused on simplifying these procedures. A one-pot method for [¹⁸F]fluoroethylation using [¹⁸F]fluoroethyl tosylate has been developed, which streamlines the automated radiosynthesis of tracers and avoids the need for azeotropic drying of the initial [¹⁸F]fluoride. nih.gov This simplified method has been successfully applied to produce tracers like [¹⁸F]FEDAC and the widely used amino acid tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). nih.govlumiprobe.com

The following table summarizes the results from a simplified, one-pot N-[¹⁸F]fluoroethylation method for two specific tracers.

| Radiotracer | Precursor Type | Radiochemical Yield (non-decay corrected) | Reference |

|---|---|---|---|

| [¹⁸F]FEDAC | Desmethyl labeling precursor | 26 ± 3.7% | nih.gov |

| [¹⁸F]FET | Desmethyl labeling precursor | 14 ± 2.2% | nih.gov |

Radiotracer Design for Specific Biological Targets and Pathways

The design of PET radiotracers is a targeted process aimed at visualizing and quantifying specific biological pathways or molecular targets in vivo. acs.org The use of 2-fluoroethyl sulfonate esters as labeling synthons provides a versatile platform for creating tracers for diverse applications in oncology, neurology, and other areas of medical research. rsc.org The selection of the target molecule is driven by its role in disease states, such as altered metabolism in tumors or receptor expression in neurodegenerative disorders. nih.govresearchgate.net

Amino Acid Transport in Tumors: Malignant tumors often exhibit increased metabolic rates for amino acids to support rapid cell growth and proliferation. researchgate.net This characteristic can be exploited for PET imaging. Researchers have designed and synthesized fluorinated analogues of α-aminoisobutyric acid to target the system A amino acid transport system. Two such tracers, [¹⁸F]FAMP and [¹⁸F]N-MeFAMP, were synthesized in high yields via nucleophilic substitution using an ¹⁸F source. nih.govresearchgate.net In vivo studies in rodent models with gliosarcoma demonstrated high uptake in the tumor relative to healthy brain tissue, highlighting their potential for detecting intracranial neoplasms. nih.govresearchgate.net

Opioid Receptors in the Brain: Opioid receptors are a key target in neuroscience for studying pain, addiction, and various neurological disorders. To enable imaging of these receptors with the logistical advantages of ¹⁸F, researchers developed 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN). mdpi.com The synthesis involves reacting a protected precursor with 2-[¹⁸F]fluoroethyl tosylate, followed by deprotection. This tracer allows for the investigation of brain opioid receptors with the higher resolution and longer scanning times afforded by ¹⁸F compared to carbon-11. mdpi.com

Sphingosine-1-Phosphate Receptor 1 (S1PR1) in Neuroinflammation: S1PR1 is a target of interest for imaging neuroinflammation. A series of fluorine-containing compounds were designed to act as S1PR1 ligands. nih.gov The radiosynthesis of one promising candidate involved a nucleophilic substitution reaction where a phenol precursor was reacted with freshly prepared 2-[¹⁸F]fluoroethyl tosylate. nih.gov PET imaging studies in nonhuman primates were then used to evaluate the brain uptake and retention of these novel radiotracers. nih.gov

The table below details research findings for several radiotracers designed for specific biological targets, synthesized using an [¹⁸F]fluoroethylation strategy.

| Radiotracer | Biological Target/Pathway | Application Area | Key Research Finding(s) | Reference |

|---|---|---|---|---|

| [¹⁸F]FAMP | System A Amino Acid Transport | Oncology (Brain Tumors) | Radiochemical Yield: >78% (decay-corrected); Tumor vs. Normal Brain Ratio: 36:1 at 60 min post-injection. | nih.govresearchgate.net |

| [¹⁸F]N-MeFAMP | System A Amino Acid Transport | Oncology (Brain Tumors) | Radiochemical Yield: >78% (decay-corrected); Tumor vs. Normal Brain Ratio: 104:1 at 60 min post-injection. | nih.govresearchgate.net |

| [¹⁸F]FE-DPN | Opioid Receptors | Neurology | Radiochemical Yield: 22 ± 7%; Molar Activity: ~37 GBq/μmol. | mdpi.com |

| [¹⁸F]7d | Sphingosine-1-phosphate receptor 1 (S1PR1) | Neuroinflammation | High brain uptake in nonhuman primates with a Standardized Uptake Value (SUV) of 2.84 at 2 hours post-injection. | nih.gov |

Biological Activity and Mechanistic Interactions

Characterization as an Alkylating Agent

2-Fluoroethyl methanesulfonate (B1217627) is classified as a monofunctional alkylating agent. These compounds possess an electrophilic alkyl group that can form covalent bonds with nucleophilic sites in biological molecules. The primary target for such agents within a cell is the DNA, where the alkylation of nucleotide bases can lead to significant cytotoxic and mutagenic consequences. The reactivity of 2-fluoroethyl methanesulfonate is attributed to the methanesulfonate group being a good leaving group, facilitating the transfer of the 2-fluoroethyl group to nucleophilic centers.

While direct mechanistic studies on the specific alkylation products of this compound are not extensively detailed in the available literature, strong evidence from analogous compounds and potentiation studies points towards the alkylation of the O6 position of guanine (B1146940) as a critical event. This is a common target for many alkylating agents and a lesion with significant biological repercussions. The addition of the 2-fluoroethyl group to the O6 position of guanine would disrupt the normal Watson-Crick base pairing, leading to mispairing with thymine (B56734) instead of cytosine during DNA replication. This mispairing, if not repaired, can result in G:C to A:T transition mutations.

The presence of alkylated bases on the DNA template can also physically impede the progression of DNA polymerase during replication. The stalled replication forks are a significant source of cellular stress and can trigger cell cycle arrest or, if unresolved, lead to the collapse of the replication fork and the formation of more severe DNA damage, such as double-strand breaks.

Experimental studies have provided direct evidence for the DNA-damaging capabilities of this compound. In cultured L1210 cells, treatment with 2-fluoroethyl (methylsulfonyl)methanesulfonate, a closely related compound, has been shown to cause DNA strand scission. nih.gov However, at equitoxic concentrations, this compound did not produce detectable DNA cross-linking. nih.gov This suggests that the primary cytotoxic lesion may be related to single-strand breaks or alkali-labile sites that are converted to breaks under experimental conditions.

The formation of interstrand cross-links is a hallmark of bifunctional alkylating agents. While this compound is monofunctional, some monofunctional agents can lead to cross-links through a two-step process. For instance, the chloro-analog, 2-chloroethyl (methylsulfonyl)methanesulfonate, is believed to initially alkylate the O6 position of guanine. This initial adduct can then undergo an intramolecular cyclization to form a more reactive intermediate, which can then react with the N1 of cytosine on the opposite strand, forming an interstrand cross-link. This process is highly dependent on the cell's DNA repair capacity.

Potentiation of Biological Activity by DNA Repair Enzyme Modulators

The cytotoxicity of alkylating agents is often counteracted by the cell's sophisticated DNA repair machinery. Consequently, the modulation of these repair pathways can significantly enhance the biological activity of these compounds.

O6-Alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that directly reverses alkylation damage at the O6 position of guanine. It does so by stoichiometrically transferring the alkyl group from the DNA to a cysteine residue within its own active site, a suicide mechanism that inactivates the protein. The expression levels of AGT in cells are a key determinant of their resistance to O6-alkylating agents.

A pivotal study demonstrated that the cytotoxicity of fluoroethyl methanesulfonate is significantly potentiated by pretreatment with O6-benzylguanine (BG). nih.gov BG is a potent and specific inhibitor of AGT. In HeLa S3 cells, pretreatment with 10 µM of BG resulted in a 5.5-fold potentiation of the cytotoxicity of fluoroethyl methanesulfonate. nih.gov This finding strongly indicates that the O6-fluoroethylguanine adduct is a major cytotoxic lesion induced by this agent and that AGT plays a critical role in its repair. Cells with lower levels of AGT or those in which AGT is inhibited are therefore more susceptible to the cytotoxic effects of this compound.

Below is a data table summarizing the potentiation ratios of various alkylating agents by O6-benzylguanine pretreatment in HeLa S3 cells.

| Alkylating Agent | Alkylating Group | Potentiation Ratio with 10 µM O⁶-benzylguanine |

|---|---|---|

| N-methyl-N-nitrosourea | Methylating | 3.7 |

| Streptozotocin | Methylating | 9.4 |

| N-chloroethyl-N-nitrosourea | Chloroethylating | 3.5 |

| N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) | Chloroethylating | 2.2 |

| N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) | Chloroethylating | 3.0 |

| Chloroethyl methanesulfonate | Chloroethylating | 5.2 |

| N-fluoroethyl-N-nitrosourea | Fluoroethylating | 7.2 |

| N-cyclohexyl-N'-fluoroethyl-N'-nitrosourea | Fluoroethylating | 2.0 |

| This compound | Fluoroethylating | 5.5 |

| N-bromoethyl-N-nitrosourea | Bromoethylating | No effect |

Studies on Interactions with Thiol-Containing Biomolecules

Investigation of Effects on Enzyme Activity

There is a lack of specific research investigating the effects of this compound on the activity of particular enzymes. As an alkylating agent, it has the potential to react with nucleophilic amino acid residues, such as cysteine or histidine, in the active sites of enzymes, which could lead to their irreversible inhibition. However, without specific experimental data, any discussion on the enzyme-inhibiting properties of this compound remains speculative. The bromo-analog, 2-bromoethanesulfonate, has been shown to be a selective inhibitor of certain bacterial enzymes involved in epoxide metabolism, suggesting that haloalkyl methanesulfonates can indeed function as enzyme inhibitors. Whether this compound exhibits similar or different enzyme-inhibiting activities is a subject for future investigation.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of 2-fluoroethyl methanesulfonate (B1217627).

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been successfully applied to study the conformational preferences and vibrational spectra of related methanesulfonate esters, such as methyl methanesulfonate. researchgate.netacs.org For 2-fluoroethyl methanesulfonate, DFT methods, like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its stable conformers. researchgate.net

These calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study of ethyl methyl sulfone, DFT calculations were used to map the potential energy surface along the C-S bond rotation, identifying stable gauche and anti conformers. researchgate.net A similar approach for this compound would elucidate the influence of the fluorine atom on the conformational landscape around the S-O and C-C bonds. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, providing insights into the relative stability of different conformers. researchgate.net Time-dependent DFT (TD-DFT) can also be utilized to predict the electronic absorption spectra of the molecule. ias.ac.in

Table 1: Representative Theoretical Methods for Structural Analysis

| Computational Method | Basis Set | Properties Calculated | Reference Analogue |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | Ethyl methyl sulfone researchgate.net |

| MP2 | 6-31G(d) | Conformational Energy | Methyl methanesulfonate researchgate.net |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. nih.gov For molecules like this compound, NBO analysis can provide a detailed picture of bonding and orbital interactions. A key aspect that can be investigated is hyperconjugation, which involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ijcce.ac.ir MD simulations can provide detailed information about the conformational dynamics of this compound in various environments, such as in the gas phase or in solution. nih.govrsc.org

By simulating the motion of atoms over time, MD can explore the potential energy surface and identify the accessible conformations of the molecule. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations due to rotation around its single bonds. A study on methyl methanesulfonate revealed the existence of two populated conformations, with the anti conformer being more stable. acs.org Similar simulations for this compound would likely reveal a complex conformational landscape influenced by the fluorine substituent. rsc.org The results of MD simulations can be used to calculate various properties, including radial distribution functions to understand solvation structure, and to analyze the stability of different conformers over time. nih.gov

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. rsc.orgnih.gov For this compound, which is an alkylating agent, computational methods can be used to predict the pathways of its reactions, such as nucleophilic substitution. alfa-chemistry.com

By mapping the potential energy surface, it is possible to locate the transition state structures that connect reactants to products. smu.edu The geometry and energy of these transition states provide crucial information about the reaction barrier and, consequently, the reaction rate. enovatia.com For instance, computational studies can model the SN2 reaction of this compound with a nucleophile, determining the structure of the pentavalent transition state and the associated activation energy. These calculations can help in understanding the reactivity of the compound and how it might interact with biological macromolecules. arxiv.orgcecam.org

Utilization in Rational Design and Virtual Screening of Derivatives

The principles of rational drug design and virtual screening can be applied to the derivatives of this compound to explore their potential as therapeutic agents or probes. ut.ac.irnih.gov Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com

Starting with the this compound scaffold, derivatives can be designed by modifying various parts of the molecule. These virtual libraries of compounds can then be screened against a protein target of interest using molecular docking simulations. ut.ac.ir Docking programs predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. mdpi.com This approach allows for the rapid identification of promising candidates for further experimental investigation. Quantitative Structure-Activity Relationship (QSAR) models can also be developed for methanesulfonate derivatives to predict their biological activity based on their physicochemical properties. ut.ac.ir

Table 2: Computational Tools in Drug Design

| Technique | Application | Purpose |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding mode | Identify potential inhibitors ut.ac.ir |

| QSAR | Relates chemical structure to biological activity | Predict activity of new derivatives ut.ac.ir |

Computational Analysis of Reactivity and Selectivity

Computational methods can provide quantitative measures of the reactivity and selectivity of this compound. nih.gov Reactivity indices derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the sites of electrophilic and nucleophilic attack. nih.gov

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov For this compound, the LUMO is expected to be localized on the carbon atom attached to the leaving group (methanesulfonate), making it susceptible to nucleophilic attack. Computational analysis can also predict the selectivity of reactions. For example, if there are multiple potential reaction sites, calculations can determine the relative activation energies for reaction at each site, thereby predicting the major product. nih.gov

Future Research Directions and Challenges

Development of Highly Selective Alkylating Agents with Tuned Reactivity

The primary challenge with many traditional alkylating agents is their lack of specificity, leading to off-target effects. repec.org Future research is intensely focused on designing next-generation alkylating agents with finely tuned reactivity and high selectivity for specific biological targets.

One promising strategy involves the development of "reactive OFF-ON" type agents. nih.gov These are prodrugs that remain inert until they encounter a specific microenvironment or molecular target, such as a G-quadruplex or a mismatched DNA structure, at which point their alkylating functionality is switched on. nih.gov This approach minimizes reactions with non-target biological molecules like thiols, amines, and water. nih.gov For derivatives of 2-fluoroethyl methanesulfonate (B1217627), this could involve incorporating a target-responsive trigger group that, upon binding, initiates the release of the reactive 2-fluoroethyl group.

Another avenue is the modification of the sulfonate leaving group or the alkyl chain to modulate the reaction mechanism, shifting between S(_N)1 and S(_N)2 pathways. oncohemakey.com Compounds that react primarily via an S(_N)2 mechanism tend to be less reactive and can exhibit greater selectivity compared to those that form highly reactive carbonium ion intermediates (S(_N)1 mechanism). oncohemakey.com By altering the electronic and steric properties of the molecule, researchers can control the rate and selectivity of alkylation, aiming for preferential reaction with specific nucleophilic sites on target macromolecules, such as the N7 position of guanine (B1146940) in DNA. pharmacy180.commdpi.com

The goal is to create agents that are more tumor-selective, potentially by designing molecules that are activated by enzymes overexpressed in cancer cells or by conjugating the alkylating moiety to a tumor-directing carrier molecule. oncohemakey.com

Innovations in Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even harmful. libretexts.org Enantioselective synthesis, which favors the formation of a specific enantiomer, is therefore crucial in modern drug development. wikipedia.org

Future research in this area will focus on developing novel catalytic systems for the asymmetric synthesis of chiral derivatives of 2-fluoroethyl methanesulfonate. This includes the use of chiral catalysts, such as chiral coordination complexes, which can create a chiral environment that directs the reaction towards a single stereoisomer. libretexts.orgwikipedia.org The development of stereodivergent methods is also a key goal, allowing for the selective synthesis of any possible stereoisomer of a molecule with multiple chiral centers.

For instance, applying principles from methodologies like the Sharpless epoxidation, which uses a chiral auxiliary to control the stereochemical outcome, could lead to the synthesis of enantiomerically pure functionalized methanesulfonates. libretexts.org Chiral pool synthesis, which utilizes readily available chiral starting materials, presents another viable strategy. wikipedia.org The development of efficient methods for creating complex, multi-substituted chiral scaffolds is essential for exploring the structure-activity relationships of new potential therapeutics derived from this compound. rsc.org

Advancements in Radiochemical Labeling Efficiency and Molar Activity

The 2-fluoroethyl group is a valuable component in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.govfrontiersin.org The introduction of the positron-emitting isotope Fluorine-18 (B77423) (F) allows for the in-vivo visualization of biological processes. nih.gov A significant challenge in this field is achieving high molar activity, which is the ratio of radioactivity to the total amount of the compound. mdpi.com High molar activity is critical to minimize the administered chemical dose and avoid unwanted pharmacological effects. researchgate.net

Future advancements will focus on improving the efficiency of incorporating F into precursors like this compound and its analogues. rug.nl This involves optimizing reaction conditions (solvents, temperature, precursors) and developing novel radiolabeling methods. researchgate.netresearchgate.net Microfluidic techniques are emerging as a powerful tool, enabling reactions in very small volumes, which can lead to higher radiochemical yields and molar activities. researchgate.net

Innovations in F-fluorination chemistry, such as the development of novel fluorinating agents and transition metal-catalyzed radiofluorinations, are expanding the toolkit for creating complex F-labeled tracers. nih.govfrontiersin.org For example, the sulfur [F]fluoride exchange ([F]SuFEx) reaction has shown efficiency in radiolabeling aryl fluorosulfates with high activity yields. nih.gov The ultimate aim is to develop robust, automated synthesis methods that can rapidly produce a wide range of F-fluoroethylated PET tracers with consistently high molar activity for preclinical and clinical research. repec.orgresearchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

While DNA is the primary and well-established target for alkylating agents, their effects are rarely confined to just the genetic material. nih.govnih.gov These reactive compounds can also interact with other cellular nucleophiles, including RNA and proteins. nih.gov A critical area for future research is the comprehensive identification of all biological targets of this compound and the elucidation of the downstream consequences of these interactions.

Studies have shown that some alkylating agents, like methyl methanesulfonate (MMS), can trigger cellular stress responses, such as lipid alterations at the inner nuclear membrane, that are independent of their DNA-damaging effects. nih.govnih.gov Understanding these "off-target" effects is crucial, as they may contribute to both the therapeutic efficacy and the toxicity profile of the compound.

Future investigations will employ advanced proteomic and metabolomic techniques to map the full interactome of this compound within the cell. This will help to identify novel protein targets and signaling pathways that are modulated by fluoroethylation. Furthermore, a deeper understanding of how cells repair the specific DNA lesions induced by this compound is needed. While it is known that alkylated bases are repaired by pathways like base excision repair, the interplay with other mechanisms, such as homologous recombination, especially in the context of stalled replication forks, requires further study. whiterose.ac.uk This knowledge could reveal new therapeutic vulnerabilities in cancer cells, for instance, by combining this compound with inhibitors of specific DNA repair pathways.

Integration of Advanced Computational Methods for Predictive Modeling

For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between molecular structure and biological activity. manchester.ac.uk These predictive models can help in the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov By analyzing molecular descriptors, these models can forecast properties like solubility, bioavailability, and toxicity, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the reliance on extensive trial-and-error experimentation. patheon.com

Data Tables

Table 1: Key Research Areas and Associated Challenges This table is interactive. You can sort and filter the data by clicking on the column headers.

| Research Area | Key Objectives | Major Challenges |

|---|---|---|

| Selective Alkylating Agents | Increase tumor-specificity; develop target-activated prodrugs. | Minimizing off-target toxicity; overcoming chemical instability. nih.gov |

| Stereoselective Synthesis | Control stereochemistry to produce enantiomerically pure compounds. | Development of efficient and versatile chiral catalysts. libretexts.orgwikipedia.org |

| Radiochemical Labeling | Achieve high radiochemical yield and high molar activity for PET tracers. | Short half-life of F; minimizing isotopic dilution. nih.govmdpi.com |

| Biological Targets | Identify all cellular targets beyond DNA; understand downstream effects. | Differentiating direct alkylation effects from secondary cellular responses. nih.gov |

| Computational Modeling | Predict biological activity and properties; accelerate drug design. | Accuracy of models; need for high-quality experimental data for training. manchester.ac.uk |

Q & A

What are the recommended safety protocols for handling 2-Fluoroethyl methanesulfonate in laboratory settings?

Level: Basic

Answer:

this compound, like other alkylating agents, requires stringent safety measures due to its mutagenic, carcinogenic, and teratogenic potential . Key protocols include:

- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, lab coats, and vapor respirators.

- Waste Management : Segregate waste in labeled, chemically resistant containers and dispose via certified hazardous waste services.

- Emergency Preparedness : Install eyewash stations and safety showers. Regularly review Material Safety Data Sheets (SDS) for updates .

What synthetic routes are commonly employed for the preparation of this compound?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution or esterification:

Starting Materials : React 2-fluoroethanol with methanesulfonyl chloride in anhydrous conditions.

Reaction Conditions : Use a base (e.g., triethylamine) to neutralize HCl byproducts. Maintain temperatures between 0–5°C to suppress side reactions.

Purification : Distill under reduced pressure or use column chromatography to isolate the product. Confirm purity via GC-MS or NMR .

How does the fluorine substitution in this compound influence its alkylating efficiency compared to ethyl methanesulfonate (EMS)?

Level: Advanced

Answer:

The fluorine atom alters reactivity and biological interactions: